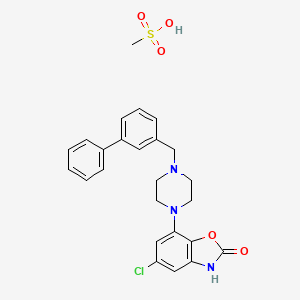
5-Chloro Bifeprunox Mesylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro Bifeprunox Mesylate is a chemical compound known for its role as an atypical antipsychotic agent. It is an agonist of the serotonin 5-hydroxytryptamine receptor 1A and exhibits partial agonism at dopamine D2 receptors. This compound is primarily investigated for its potential therapeutic applications in treating schizophrenia, psychosis, and Parkinson’s disease .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro Bifeprunox Mesylate typically involves multiple steps, starting with the preparation of the core structure, followed by chlorination and mesylation. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of organic reactions, including nucleophilic substitution and cyclization.
Mesylation: The final step involves the mesylation of the compound using methanesulfonyl chloride in the presence of a base like triethylamine
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
化学反应分析
Types of Reactions: 5-Chloro Bifeprunox Mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
5-Chloro Bifeprunox Mesylate has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for studying receptor-ligand interactions.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding studies.
Medicine: Explored for its potential therapeutic applications in treating neurological disorders such as schizophrenia and Parkinson’s disease.
Industry: Utilized in the development of new antipsychotic medications and as a tool in drug discovery
作用机制
The mechanism of action of 5-Chloro Bifeprunox Mesylate involves its interaction with dopamine and serotonin receptors. It acts as a partial agonist at dopamine D2 receptors, which helps stabilize dopamine activity in the brain. Additionally, it is an agonist at serotonin 5-hydroxytryptamine receptor 1A, which may contribute to its efficacy in reducing negative symptoms of schizophrenia and minimizing extrapyramidal symptoms .
相似化合物的比较
Aripiprazole: Another atypical antipsychotic with partial agonism at dopamine D2 receptors.
SLV313: A compound with similar receptor activity, combining minimal D2 receptor agonism with 5-hydroxytryptamine receptor agonism.
SSR-181507: Shares similar pharmacological properties with 5-Chloro Bifeprunox Mesylate
Uniqueness: this compound is unique due to its specific receptor binding profile and its potential to reduce side effects commonly associated with other antipsychotic agents, such as weight gain and hyperprolactinemia .
属性
IUPAC Name |
5-chloro-7-[4-[(3-phenylphenyl)methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one;methanesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O2.CH4O3S/c25-20-14-21-23(30-24(29)26-21)22(15-20)28-11-9-27(10-12-28)16-17-5-4-8-19(13-17)18-6-2-1-3-7-18;1-5(2,3)4/h1-8,13-15H,9-12,16H2,(H,26,29);1H3,(H,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUPEWPMZPFBNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CN(CCN1CC2=CC(=CC=C2)C3=CC=CC=C3)C4=CC(=CC5=C4OC(=O)N5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724516 |
Source


|
| Record name | Methanesulfonic acid--7-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-5-chloro-1,3-benzoxazol-2(3H)-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217042-05-1 |
Source


|
| Record name | Methanesulfonic acid--7-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-5-chloro-1,3-benzoxazol-2(3H)-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B563441.png)
![5-[4-(Ethylamino)butyl]hydantoin](/img/structure/B563442.png)
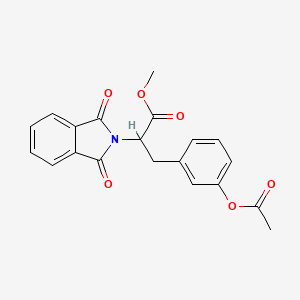
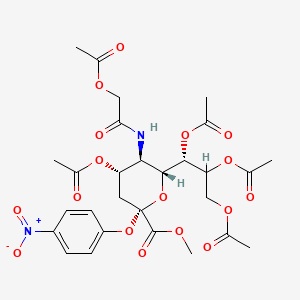
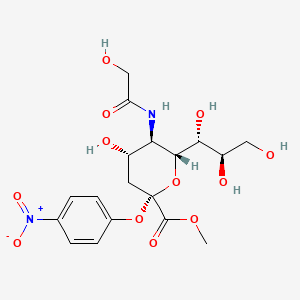

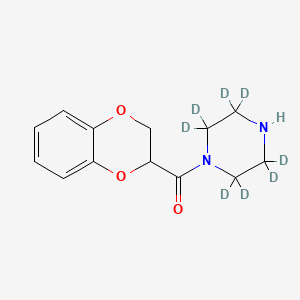
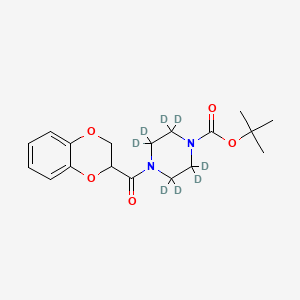
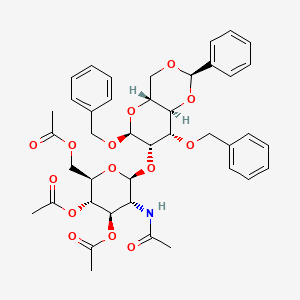

![4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-YL]benzenesulfonamide](/img/structure/B563459.png)

